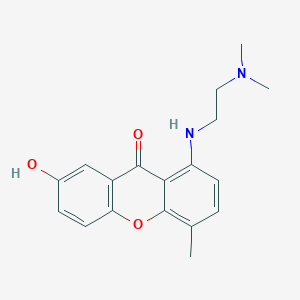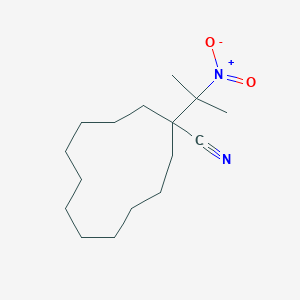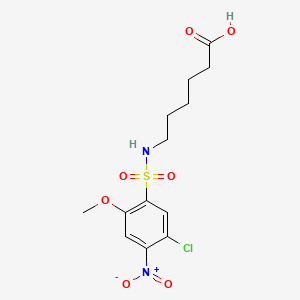
Hexanoic acid, 6-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 6-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)- is a complex organic compound characterized by its unique structure, which includes a hexanoic acid backbone and a sulfonyl amino group attached to a chlorinated, methoxylated, and nitrated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 6-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)- typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. This can be achieved through nitration, chlorination, and methoxylation reactions. The sulfonyl amino group is then introduced via sulfonylation reactions, followed by the attachment of the hexanoic acid moiety through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Hexanoic acid, 6-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)- has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexanoic acid, 6-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)- involves its interaction with specific molecular targets and pathways. The sulfonyl amino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group may also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid, 6-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)-: Unique due to its specific substituents and functional groups.
Hexanoic acid, 6-(((5-chloro-2-methoxyphenyl)sulfonyl)amino)-: Lacks the nitro group, which may alter its reactivity and biological activity.
Hexanoic acid, 6-(((5-chloro-4-nitrophenyl)sulfonyl)amino)-: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
Uniqueness
Hexanoic acid, 6-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)- is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro, methoxy, and sulfonyl amino groups makes it a versatile compound for various applications.
Properties
CAS No. |
85844-91-3 |
|---|---|
Molecular Formula |
C13H17ClN2O7S |
Molecular Weight |
380.80 g/mol |
IUPAC Name |
6-[(5-chloro-2-methoxy-4-nitrophenyl)sulfonylamino]hexanoic acid |
InChI |
InChI=1S/C13H17ClN2O7S/c1-23-11-8-10(16(19)20)9(14)7-12(11)24(21,22)15-6-4-2-3-5-13(17)18/h7-8,15H,2-6H2,1H3,(H,17,18) |
InChI Key |
XYSHWISBMPZONQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)S(=O)(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


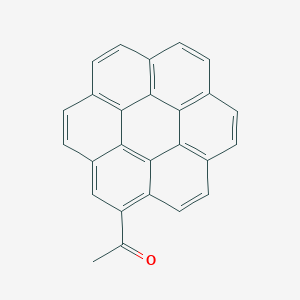
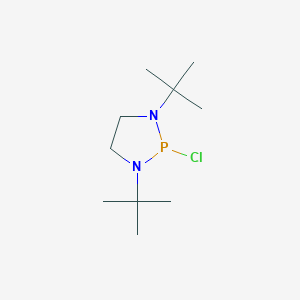

![ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate](/img/structure/B14401650.png)
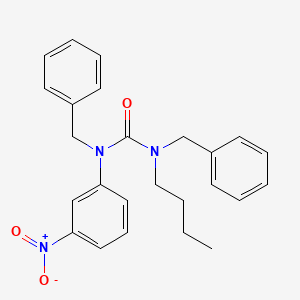
![N,N-Dimethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14401660.png)
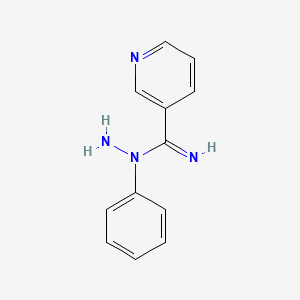
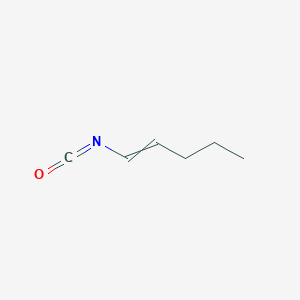

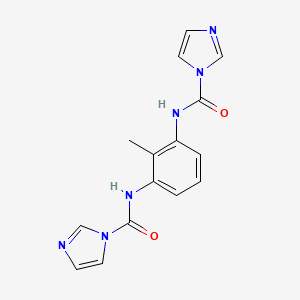
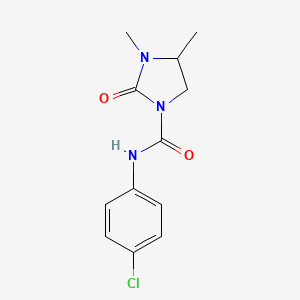
![4-[3-(Benzoyloxy)-1,3-oxazinan-2-yl]-N,N-dimethylaniline](/img/structure/B14401685.png)
